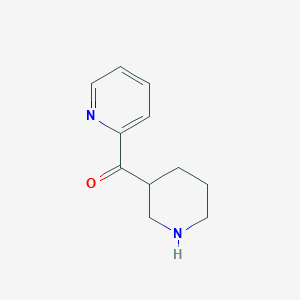

Piperidin-3-il(piridin-2-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

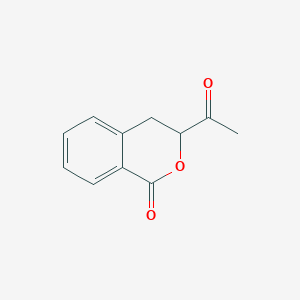

Piperidin-3-yl(pyridin-2-yl)methanone is a compound that belongs to the class of organic compounds known as phenylpiperidines . It has an empirical formula of C11H14N2O and a molecular weight of 190.24 .

Physical And Chemical Properties Analysis

Piperidin-3-yl(pyridin-2-yl)methanone is a solid compound . Its SMILES string is O=C(C1CNCCC1)C2=CC=CC=N2 .Mecanismo De Acción

Piperidin-3-yl(pyridin-2-yl)methanone has been found to inhibit the activity of several enzymes, including protein kinase C and phosphodiesterase. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II.

Biochemical and Physiological Effects:

Piperidin-3-yl(pyridin-2-yl)methanone has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including protein kinase C and phosphodiesterase. Piperidin-3-yl(pyridin-2-yl)methanone has also been found to have anti-inflammatory properties and has been tested in animal models of inflammation. Additionally, Piperidin-3-yl(pyridin-2-yl)methanone has been found to inhibit the growth of cancer cells and has been tested in various cancer cell lines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of Piperidin-3-yl(pyridin-2-yl)methanone is its potential as a lead compound for the development of new drugs. Piperidin-3-yl(pyridin-2-yl)methanone has been found to have several biochemical and physiological effects, making it a promising candidate for drug development. However, one of the limitations of Piperidin-3-yl(pyridin-2-yl)methanone is its low solubility in water, which can make it difficult to use in certain lab experiments.

Direcciones Futuras

There are several future directions for the research on Piperidin-3-yl(pyridin-2-yl)methanone. One of the most significant directions is the development of new drugs based on Piperidin-3-yl(pyridin-2-yl)methanone. Piperidin-3-yl(pyridin-2-yl)methanone has been found to have potential as a lead compound for the development of new drugs, and further research is needed to explore this potential. Additionally, further research is needed to explore the mechanism of action of Piperidin-3-yl(pyridin-2-yl)methanone and its potential applications in various fields.

Métodos De Síntesis

Piperidin-3-yl(pyridin-2-yl)methanone can be synthesized using various methods, including the reaction of 2-pyridinecarboxylic acid with 3-piperidinone in the presence of a catalyst such as triethylamine. Another method involves the reaction of 2-chloropyridine with piperidine-3-carboxaldehyde in the presence of a palladium catalyst. Piperidin-3-yl(pyridin-2-yl)methanone can also be synthesized using the reaction of 2-pyridinecarboxaldehyde with piperidine-3-carboxaldehyde in the presence of a base.

Aplicaciones Científicas De Investigación

- Aplicación: Los derivados de Piperidin-3-il(piridin-2-il)metanona han mostrado potencial como agentes antifibróticos. Por ejemplo:

- HOE-077: Un profármaco del ácido piridina-2,4-dicarboxílico, inhibe la síntesis de colágeno en modelos de fibrosis hepática .

- CW209292: Muestra actividad antifibrótica al bloquear la expresión de TGF-β1 en las células estrelladas hepáticas .

- Ácido Nicotínico: Previene la fibrosis al reducir la expresión de TGF-β en la fibrogénesis hepática .

- Aplicación: Los investigadores pueden utilizar este compuesto como un bloque de construcción para diseñar nuevas moléculas heterocíclicas con diversas actividades biológicas .

Agentes Antifibróticos

Bloques de Construcción Heterocíclicos

Derivados de Piperidina

En resumen, la this compound es prometedora en terapia antifibrótica, síntesis orgánica y descubrimiento de fármacos. Sus características estructurales únicas la convierten en un candidato intrigante para una mayor exploración en diversos dominios científicos. 🌟

Safety and Hazards

Propiedades

IUPAC Name |

piperidin-3-yl(pyridin-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10/h1-2,5,7,9,12H,3-4,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRQPEWKLVGHFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclopropylcarbonyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzenecarboxamide](/img/structure/B2392123.png)

![3-(4-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2392126.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide](/img/structure/B2392131.png)

![2-Cyclopropyl-5-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2392133.png)